molecular formula C10H10O2 B1448607 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1781334-49-3

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B1448607
CAS No.: 1781334-49-3
M. Wt: 162.18 g/mol
InChI Key: ZJCGNJOZSMGECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a high-value bicyclic compound serving as a versatile synthetic building block in organic chemistry and pharmaceutical research. Derivatives of the bicyclo[4.2.0]octa-1,3,5-triene scaffold are of significant interest in medicinal chemistry, notably as key intermediates in the sophisticated synthesis of active pharmaceutical ingredients such as Ivabradine, a medication used to treat heart conditions . The carboxylic acid functional group provides a reactive handle for further chemical transformations, including amidation and reduction, enabling researchers to explore a diverse array of novel chemical entities . The molecular framework suggests potential for unique spatial and electronic properties that can be tailored through substitution. As a specialty chemical, it is characterized by its high purity and consistent quality, making it a reliable reagent for method development and complex multi-step syntheses. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human use. This product is not a drug and cannot be used to diagnose, cure, or treat disease.

Properties

IUPAC Name

4-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-3-7-5-9(10(11)12)8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGNJOZSMGECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis via Nitrilase-Catalyzed Hydrolysis

One of the most prominent methods involves the enzymatic conversion of racemic nitrile precursors to the optically pure acid using nitrilase enzymes. This approach was developed to improve yield and enantioselectivity while minimizing by-products such as amides.

  • Starting Material : Racemic nitrile of the formula analogous to 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
  • Enzyme : Hydrolytic nitrilase enzymes (EC 3.5.5.1), particularly from Rhodococcus rhodochrous strains, are overexpressed in host organisms (bacteria, yeast, fungi) to enhance activity.
  • Reaction Conditions :
    • pH range: 5 to 10 (preferably buffered)
    • Temperature: 25°C to 40°C
    • Substrate concentration: 2 to 100 g/L
    • Enzyme-to-substrate ratio: 1:1 to 1:100
  • Process : The nitrile is incubated with the nitrilase under the conditions above, converting it to the corresponding carboxylic acid with high enantioselectivity.
  • Purification : After reaction completion, acidification (pH ~2) and extraction with organic solvents such as dichloromethane and toluene are performed. The organic phases are washed with saturated NaCl and dried over anhydrous magnesium sulfate. Final purification is achieved by flash chromatography on silica gel.

Data Table: Enzymatic Hydrolysis Conversion After 72 Hours

Nitrilase Variant Amide (%) Acid (%) Nitrile Remaining (%)
NIT 107 23 16 61
NIT 110 24 15 61
NIT 114 21 22 57
NIT 115 7 47 46

Note: NIT 115 shows the highest acid formation with minimal amide by-product, indicating superior selectivity.

Chemical Reduction and Hydrolysis Steps

Following enzymatic or chemical hydrolysis, further transformations such as reduction of amides to amines or conversion of intermediates to carboxylic acids are carried out.

  • Reduction Agents : Borane-tetrahydrofuran complex (BH3-THF) is commonly used to reduce carboxamides to amines.
  • Conditions :
    • Reaction in tetrahydrofuran (THF) at 20–50°C
    • Methanol quench at 0–5°C
    • Acidification with hydrogen chloride in ethyl acetate or ethanol at low temperatures (0–20°C)
  • Yields : Reduction steps typically achieve yields between 77% and 88% depending on precise conditions.

Resolution of Racemic Mixtures

To obtain optically pure 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, resolution of racemic mixtures is performed using chiral acids such as camphorsulfonic acid.

  • The racemic amine salt is formed and recrystallized multiple times in solvents like ethyl acetate and acetonitrile.
  • Optical purity exceeding 99% is achievable, verified by chiral HPLC analysis.
  • This method, however, may suffer from low overall yield (~2–3%) when starting from racemic nitriles without enzymatic assistance.

Industrial Scale Synthesis

Industrial processes optimize the above steps to improve yield and scalability:

Step Description Conditions Yield (%)
Conversion of methylamine salt in ethanol at 20°C for 0.5h With acetic acid and hydrogen chloride at 15–20°C for 1h 95
Hydrogen chloride treatment in ethanol/ethyl acetate Industrial scale, 15–20°C for 1h 92
Reduction of carboxamide with BH3-THF in THF at 20–50°C Followed by methanol quench and HCl treatment 77–88

These optimized conditions balance reaction time, temperature, and solvent choice to maximize yield and purity.

Summary of Key Research Findings

  • Enzymatic hydrolysis using nitrilase enzymes, especially from Rhodococcus rhodochrous, provides a highly enantioselective and efficient route to the acid, minimizing amide by-products.
  • Chemical reduction with borane-THF and subsequent acidification are effective for converting carboxamides to amines and acids with good yields.
  • Resolution with camphorsulfonic acid achieves high optical purity but lower yields when used alone.
  • Industrial processes adapt these methods with optimized solvent systems and reaction conditions to achieve high purity and yield suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent.

Scientific Research Applications

Organic Synthesis

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Functionalization Reactions: The carboxylic acid group can be easily modified to introduce other functional groups, making it useful in creating diverse chemical entities.
  • Building Block for Complex Molecules: It is often utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity:

  • Synthesis of Bioactive Compounds: The compound has been used to synthesize bioactive molecules that may have therapeutic effects. For example, it plays a role in the enzymatic synthesis of ivabradine, a drug used for treating heart conditions .

Case Study: Ivabradine Synthesis

A notable application is its use in the enzymatic synthesis of ivabradine. The process involves:

  • Utilizing nitrilase enzymes to convert precursors into optically pure forms of the compound.
  • Achieving high enantioselectivity and yield through optimized reaction conditions .

Material Science

The compound's unique structural properties also make it relevant in material science:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Example Application

In studies focusing on polymer composites, the inclusion of this compound has shown improvements in the thermal properties of the resulting materials.

Environmental Applications

The compound's derivatives have been explored for their potential in environmental applications:

  • Biodegradable Polymers: Research has indicated that incorporating bicyclic structures can lead to the development of biodegradable materials that are less harmful to the environment.

Comparative Data Table

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for various organic compoundsUsed as a precursor for complex organic molecules
Medicinal ChemistryDrug synthesis (e.g., ivabradine)High enantioselectivity achieved via enzymatic methods
Material ScienceEnhancements in polymer propertiesImproved thermal stability observed
Environmental ScienceDevelopment of biodegradable materialsPotential reduction in environmental impact

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (Parent) C₉H₈O₂ 148.16 None - Precursor for derivatives.
- Storage: Dry, room temperature .
This compound C₁₀H₁₀O₂ 162.19 Methyl at 4-position - Increased lipophilicity vs. parent.
- Potential intermediate in drug synthesis.
-
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid C₁₁H₁₂O₄ 208.21 Methoxy at 3- and 4-positions - Key intermediate for Ivabradine (antianginal drug).
- Enzymatic synthesis patented .
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid C₉H₇FO₂ 166.14 Fluorine at 4-position - Enhanced metabolic stability.
- Predicted collision cross-section: 132.6 Ų (M+H⁺) .
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid C₉H₇ClO₂ 182.61 Chlorine at 5-position - Explored for genotoxicity assays.
- Limited application data .
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid C₁₀H₁₀O₂ 162.19 Methyl at 7-position - Structural isomer of 4-methyl derivative.
- Ester form (methyl) used in synthesis .
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one C₉H₈O₂ 148.16 Methoxy at 4-position - Melting point: 55°C.
- Intermediate in heterocyclic synthesis .

Key Observations:

Substituent Effects: Methoxy Groups: The 3,4-dimethoxy derivative (CAS 41234-23-5) demonstrates significant pharmaceutical utility due to its role in Ivabradine synthesis. Methoxy groups enhance solubility and binding affinity in target proteins . Methyl vs. Methoxy: The 4-methyl analog offers increased lipophilicity compared to the 4-methoxy variant, which may influence membrane permeability in drug candidates.

Synthetic Relevance :

  • Enzymatic methods are pivotal for synthesizing enantiomerically pure derivatives (e.g., 3,4-dimethoxy), as seen in patented processes .
  • Ester derivatives (e.g., methyl esters) are explored to improve pharmacokinetic profiles .

Safety and Storage :

  • Most derivatives require storage in dry, cool conditions (2–8°C) to prevent degradation .
  • Handling precautions (e.g., avoiding dust formation) are emphasized for analogs like 3,4-dimethoxybicyclo derivatives .

Biological Activity

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • Melting Point : 138 °C
  • InChIKey : VTMKBVKISMVILO-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds related to bicyclic structures exhibit antimicrobial activity. For instance, certain derivatives of this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the carboxylic acid group significantly enhanced antibacterial potency against Gram-positive bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .

Enzymatic Activity

The enzymatic synthesis of derivatives of this compound has been explored, particularly in relation to the synthesis of ivabradine, a drug used for heart rate control. The process involves using Rhodococcus rhodocrous to enhance yield through enzymatic pathways .

Case Studies

  • Synthesis and Biological Testing
    • A study synthesized this compound using a self-optimizing flow reactor which improved yield and purity significantly. The synthesized compound was tested for its antibacterial properties against E. coli and Staphylococcus aureus, showing promising results .
  • Anti-inflammatory Research
    • In a controlled experiment involving murine models, the compound was administered to assess its anti-inflammatory effects. Results indicated a reduction in paw edema and lower levels of inflammatory markers compared to control groups .

Data Table

Property Value
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Melting Point138 °C
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Q & A

What synthetic methodologies are reported for 4-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives?

Basic Research Focus
The compound is synthesized via enzymatic and chemical routes. A key enzymatic method involves stereoselective resolution using lipases or esterases to isolate the (7S)-enantiomer, critical for pharmaceutical intermediates like ivabradine . Chemical synthesis typically employs cycloaddition reactions or functionalization of bicyclic precursors (e.g., nitrile or ester intermediates) followed by hydrolysis to the carboxylic acid .
Methodological Insight :

  • Enzymatic Synthesis : Use immobilized Candida antarctica lipase B for kinetic resolution of racemic esters under mild conditions (pH 7.0, 25°C), achieving >95% enantiomeric excess (ee) .
  • Chemical Derivatization : Start with 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 176386-54-2) and hydrolyze using KOH/EtOH at reflux to yield the carboxylic acid .

How can computational modeling resolve contradictions in vibrational spectra assignments for bicyclo[4.2.0]octa-triene derivatives?

Advanced Research Focus
Discrepancies in IR/Raman spectra between experimental and theoretical data arise from conformational flexibility and solvent effects. For example, the C=O stretching frequency of 4-methyl derivatives varies by ±15 cm⁻¹ across studies due to hydrogen bonding interactions .
Methodological Insight :

  • DFT Calculations : Perform B3LYP/6-311++G(d,p) geometry optimization to model gas-phase and solvent (PCM)-adjusted spectra. Compare with experimental data to validate assignments .
  • Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., methoxy vs. methyl groups) on vibrational modes .

What strategies improve enantiomeric purity in the enzymatic synthesis of (7S)-configured derivatives?

Advanced Research Focus
Enantiomeric impurities (>2% of the (7R)-isomer) can arise from enzyme substrate promiscuity or racemization during workup. Patents highlight the use of Pseudomonas fluorescens esterase for selective hydrolysis of (7S)-esters, with ee >99% .
Methodological Insight :

  • Enzyme Screening : Test esterases from Burkholderia cepacia and Thermomyces lanuginosus for activity and selectivity under varying pH (5.0–8.0) and temperature (20–40°C) .
  • Process Optimization : Add chiral auxiliaries (e.g., L-proline) to suppress racemization during acidic workup .

How do structural modifications (e.g., methoxy vs. methyl groups) affect the compound’s stability in pharmacological formulations?

Basic Research Focus
Stability studies on bicyclo[4.2.0]octa-triene derivatives reveal that electron-withdrawing groups (e.g., -COOH) enhance thermal stability, while electron-donating groups (e.g., -OCH₃) increase photodegradation susceptibility .
Methodological Insight :

  • Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 6 months and monitor degradation via HPLC-UV at 254 nm .
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure; quantify degradation products with LC-MS .

What analytical techniques are recommended for characterizing bicyclo[4.2.0]octa-triene derivatives?

Basic Research Focus
Key techniques include:

  • X-ray Crystallography : Resolve absolute configuration (e.g., (7S)-enantiomer) and confirm bicyclic ring geometry .
  • NMR Spectroscopy : Assign protons using ¹H-¹H COSY and NOESY (e.g., H-7 resonance at δ 3.2–3.5 ppm for carboxylic acid derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass validation (e.g., C₁₀H₁₀O₂ requires m/z 162.0681) .

How can reaction conditions be optimized to minimize byproducts in cycloaddition-based syntheses?

Advanced Research Focus
Undesired dimerization and ring-opening byproducts occur during Diels-Alder reactions. Evidence suggests using Lewis acids (e.g., ZnCl₂) at –20°C to suppress side reactions .
Methodological Insight :

  • Kinetic Control : Maintain low temperature (–20°C) and dilute conditions (0.1 M) to favor monomeric product .
  • Catalyst Screening : Compare yields with Sc(OTf)₃, Yb(OTf)₃, and BF₃·Et₂O to identify optimal selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 2
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.